(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester
Overview
Description
(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.
Hydroxylation: Cyclopentanone can be hydroxylated using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to form 2-hydroxycyclopentanone.
Carboxylation: The hydroxylated product is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide (NaOH).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form corresponding halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-Ketocyclopentanecarboxylic acid ethyl ester.
Reduction: 2-Hydroxycyclopentanol.
Substitution: 2-Chlorocyclopentanecarboxylic acid ethyl ester.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its specific stereochemistry. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but different stereochemistry.
Cyclopentanecarboxylic acid ethyl ester: Lacks the hydroxyl group.
2-Hydroxycyclopentanone: Lacks the ester group.
Uniqueness
(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring chiral purity and specific reactivity.
Properties
IUPAC Name |
ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245566 | |
Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122331-03-7 | |
Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122331-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.